molecular formula C5H4BN3O2 B11922657 (5-Cyanopyrimidin-2-yl)boronic acid

(5-Cyanopyrimidin-2-yl)boronic acid

Cat. No.: B11922657
M. Wt: 148.92 g/mol
InChI Key: YRBOIQQVXHWCJH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyanopyrimidin-2-yl)boronic acid typically involves the reaction of 5-cyanopyrimidine with a boronic acid reagent under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl or vinyl halide with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions: (5-Cyanopyrimidin-2-yl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction can produce reduced boronic acid compounds .

Scientific Research Applications

(5-Cyanopyrimidin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (5-Cyanopyrimidin-2-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. These interactions can modulate enzyme activity, influence signaling pathways, and affect cellular processes .

Comparison with Similar Compounds

  • (5-Bromopyrimidin-2-yl)boronic acid
  • (5-Chloropyrimidin-2-yl)boronic acid
  • (5-Fluoropyrimidin-2-yl)boronic acid

Comparison: (5-Cyanopyrimidin-2-yl)boronic acid is unique due to its cyano group, which imparts distinct electronic properties compared to its halogenated counterparts. This difference can influence its reactivity and interactions in chemical and biological systems, making it a valuable compound for specific applications .

Properties

Molecular Formula

C5H4BN3O2

Molecular Weight

148.92 g/mol

IUPAC Name

(5-cyanopyrimidin-2-yl)boronic acid

InChI

InChI=1S/C5H4BN3O2/c7-1-4-2-8-5(6(10)11)9-3-4/h2-3,10-11H

InChI Key

YRBOIQQVXHWCJH-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)C#N)(O)O

Origin of Product

United States

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